molecular formula C7H10F6 B8560252 1,1,1,2,3,3-Hexafluoro-4,4-dimethylpentane CAS No. 53005-29-1

1,1,1,2,3,3-Hexafluoro-4,4-dimethylpentane

Cat. No. B8560252
CAS RN: 53005-29-1
M. Wt: 208.14 g/mol
InChI Key: MRHLZYMLHLVIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1,2,3,3-Hexafluoro-4,4-dimethylpentane is a useful research compound. Its molecular formula is C7H10F6 and its molecular weight is 208.14 g/mol. The purity is usually 95%.
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properties

CAS RN

53005-29-1

Molecular Formula

C7H10F6

Molecular Weight

208.14 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-4,4-dimethylpentane

InChI

InChI=1S/C7H10F6/c1-5(2,3)6(9,10)4(8)7(11,12)13/h4H,1-3H3

InChI Key

MRHLZYMLHLVIMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C(F)(F)F)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isobutane (1.98 g., 34.2 mmole) and hexafluoropropene (1.71 g., 11.4 mmole) were heated at 295° for 4 days to give: (i) isobutane (1.42 g., 24.4 mmole; 71% recovery); (ii) hexafluoropropene (0.51 g., 3.4 mmole; 30% recovery); (iii) 1,1,1,2,3,3-hexafluoro-4,4-dimethylpentane (CH3)3C. CF2. CHF. CF3 (1.39g., 6.7 mmole; 84% based on C3F6 consumed) (Found: C, 40.6; H, 4.7%; M, 209. C7H10F6 required C, 40.4; H, 4.8%; M, 208), b.p. 101° C. Similar reactions carried out at 210° C, 260° C and 330° C gave respectively 2% 43% and 51% conversions to 1,1,1,2,3,3-hexafluoro-4,4-dimethylpentane (100%, 80% 52% yields based on C3F6 consumed).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Three
[Compound]
Name
1,1,1,2,3,3-hexafluoro-4,4-dimethylpentane (CH3)3C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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